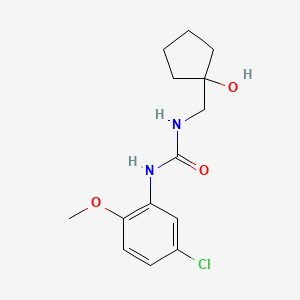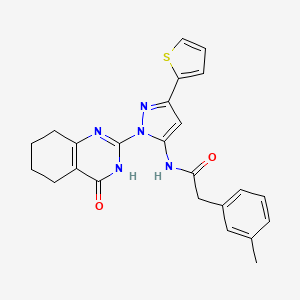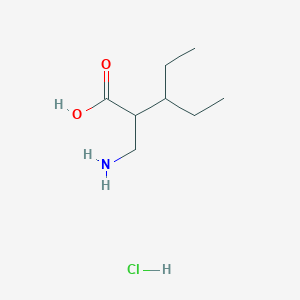
2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)acetic acid hydrochloride involves a safe and efficient continuous manufacturing process. Starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne, a three-step continuous process was developed, avoiding the isolation of hazardous intermediates. In-line monitoring using FT-IR of the azides involved minimized risks and facilitated real-time optimization, resulting in the rapid optimization of reaction parameters (Karlsson et al., 2017).
Molecular Structure Analysis
X-ray diffraction techniques and characterization by IR, 1H NMR, and 13C NMR studies have been pivotal in determining the molecular structure of related 1,2,4-triazole compounds. These studies highlight the strong intermolecular hydrogen bonding that significantly influences the molecular arrangement and stability of these compounds (Şahin et al., 2014).
Chemical Reactions and Properties
The 1,2,4-triazole core structure is a versatile scaffold for further chemical modifications. Various synthetic pathways enable the introduction of different substituents at the triazole ring, modifying the compound's chemical reactivity and properties. These modifications can lead to the formation of salts with organic and inorganic bases through neutralization reactions in aqueous media, demonstrating the chemical versatility of triazole-derived compounds (Gotsulya, 2016).
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methods
A continuous process was developed for synthesizing 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne. This method is efficient and avoids hazardous intermediates (Karlsson et al., 2017).
Physical-Chemical Characteristics
Various derivatives of 2-((4-R-5-(thiophene-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized and studied for their physical-chemical properties using methods like elemental analysis, 1H NMR- and IR-spectroscopy (Safonov et al., 2017).
Structural Studies
Structural assessment was conducted on derivatives like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complex with HgCl2, using X-ray diffractometry (Castiñeiras et al., 2018).
Biological and Pharmacological Properties
Antimicrobial Activity
Some derivatives of 2-[4-(Substituted Benzylidenamino)-5-(Substituted Phenoxymethyl)-4H-1,2,4-Triazol-3-yl thio] Acetic Acid exhibited significant antimicrobial activity against strains like A. niger, C. Neoformans, and A. fumigatus (Hunashal et al., 2012).
Analgesic Activity
Investigation of the analgesic activity of 5-(furan-2-yl, 2-methylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiols derivatives found moderate activity in most compounds, suggesting potential as analgesic agents (Danilchenko, 2018).
Superoxide Scavenging and Anti-inflammatory Agents
A study synthesized various derivatives like 5-aryl-2H-tetrazoles, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids, testing them for superoxide scavenging activity and as potential anti-inflammatory agents, though in vivo effectiveness was limited (Maxwell et al., 1984).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-propan-2-yl-1,2,4-triazol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5(2)10-4-8-9-6(10)3-7(11)12;/h4-5H,3H2,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWNVMQFUSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)


![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)